
tert-Butyl (1-hydroxypropan-2-yl-1,1,2,3,3,3-d6)carbonate-D6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (1-hydroxypropan-2-yl-1,1,2,3,3,3-d6)carbonate-D6: is a stable isotope-labeled compound that contains deuterium, a heavier isotope of hydrogen. This compound is often used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy and other isotopic labeling studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-hydroxypropan-2-yl-1,1,2,3,3,3-d6)carbonate-D6 typically involves deuterium exchange reactions. These reactions replace hydrogen atoms with deuterium atoms in the molecular structure. The process often requires specific catalysts and controlled reaction conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified using techniques such as distillation or chromatography to achieve the desired isotopic purity .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl (1-hydroxypropan-2-yl-1,1,2,3,3,3-d6)carbonate-D6 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-Butyl (1-hydroxypropan-2-yl-1,1,2,3,3,3-d6)carbonate-D6 is used as a reference standard in NMR spectroscopy. The deuterium atoms provide a distinct signal that helps in the structural elucidation of complex molecules .
Biology: In biological research, this compound is used for isotopic labeling of biomolecules. This helps in tracing metabolic pathways and studying the dynamics of biological processes .
Medicine: In medicine, isotopic labeling with deuterium is used in drug development to study the pharmacokinetics and metabolism of new drugs. This helps in understanding how drugs are absorbed, distributed, metabolized, and excreted in the body .
Industry: In industrial applications, this compound is used in the production of deuterated solvents and other isotopically labeled compounds. These are essential for various analytical techniques and quality control processes .
Wirkmechanismus
The mechanism of action of tert-Butyl (1-hydroxypropan-2-yl-1,1,2,3,3,3-d6)carbonate-D6 primarily involves its role as an isotopic label. The deuterium atoms in the compound replace hydrogen atoms, which can alter the physical and chemical properties of the molecule. This isotopic substitution is used to study reaction mechanisms, molecular interactions, and metabolic pathways. The molecular targets and pathways involved depend on the specific application and the molecule being studied .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (1-hydroxypropan-2-yl)carbonate: This compound is similar but does not contain deuterium.
tert-Butyl (1-hydroxypropan-2-yl-1,1,2,3,3,3-d6)carbonate: This is the non-deuterated version of the compound.
tert-Butyl (1-hydroxypropan-2-yl-1,1,2,3,3,3-d6)carbamate: This compound has a similar structure but different functional groups
Uniqueness: The uniqueness of tert-Butyl (1-hydroxypropan-2-yl-1,1,2,3,3,3-d6)carbonate-D6 lies in its isotopic labeling with deuterium. This makes it particularly valuable for NMR spectroscopy and other isotopic labeling studies, providing distinct advantages in terms of sensitivity and specificity .
Eigenschaften
Molekularformel |
C8H17NO3 |
|---|---|
Molekulargewicht |
181.26 g/mol |
IUPAC-Name |
tert-butyl N-(1,1,1,2,3,3-hexadeuterio-3-hydroxypropan-2-yl)carbamate |
InChI |
InChI=1S/C8H17NO3/c1-6(5-10)9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)/i1D3,5D2,6D |
InChI-Schlüssel |
PDAFIZPRSXHMCO-LTGJDOCASA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])O)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(CO)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B15128431.png)
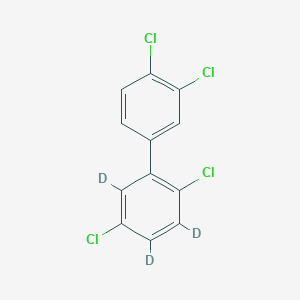
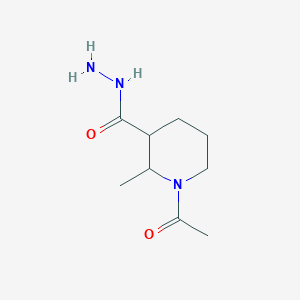
![2-[3-(4-Bromophenyl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B15128439.png)
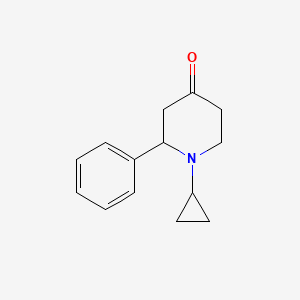
![2-[(1,3-benzothiazol-2-yl)methoxy]-N-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B15128466.png)


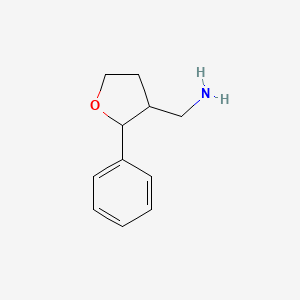
![7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-3-[2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-6H-triazolo[4,5-d]pyrimidin-5-one](/img/structure/B15128485.png)
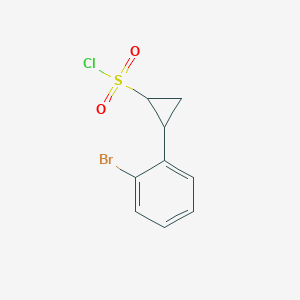
![Hexahydro-1H-spiro[cyclopenta[b]pyrrole-3,4'-oxane]](/img/structure/B15128495.png)


